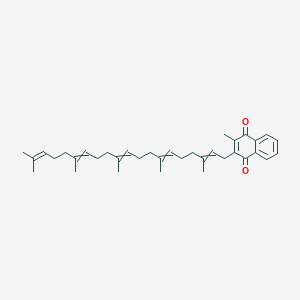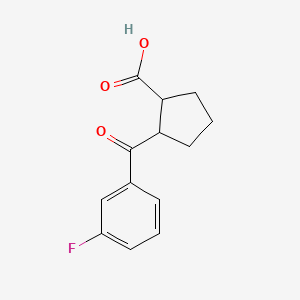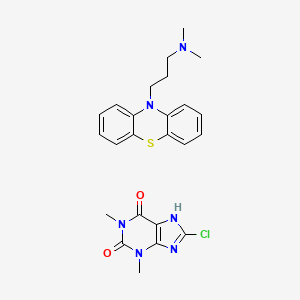
2-Methyl-3-(3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenyl)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Menaquinone 5 is a form of vitamin K2, which is part of the vitamin K family. Vitamin K is essential for various biological functions, including blood clotting, bone metabolism, and cardiovascular health. Menaquinone 5, like other menaquinones, has a naphthoquinone ring structure with a side chain composed of five isoprenoid units. This compound is naturally found in certain fermented foods and animal products, and it can also be synthesized for use in dietary supplements and medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of menaquinone 5 typically involves the condensation of a naphthoquinone derivative with an appropriate isoprenoid unit. One common method is the Friedel-Crafts alkylation of 1,4-naphthoquinone with a prenyl bromide under acidic conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further purification steps, including recrystallization and chromatography, to obtain pure menaquinone 5.
Industrial Production Methods
Industrial production of menaquinone 5 often involves microbial fermentation. Specific strains of bacteria, such as Bacillus subtilis, are cultured in a nutrient-rich medium to produce menaquinone 5. The fermentation process is optimized to maximize yield, and the product is extracted using organic solvents. The crude extract is then purified through various techniques, including liquid-liquid extraction, chromatography, and crystallization, to obtain high-purity menaquinone 5.
Análisis De Reacciones Químicas
Types of Reactions
Menaquinone 5 undergoes several types of chemical reactions, including:
Oxidation: Menaquinone 5 can be oxidized to form menaquinone epoxides.
Reduction: It can be reduced to form menaquinol, the hydroquinone form of menaquinone.
Substitution: Various substitution reactions can occur on the naphthoquinone ring or the isoprenoid side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Menaquinone epoxides.
Reduction: Menaquinol.
Substitution: Halogenated menaquinone derivatives.
Aplicaciones Científicas De Investigación
Menaquinone 5 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of naphthoquinones.
Biology: Research on menaquinone 5 helps in understanding its role in cellular processes, including electron transport and cellular respiration.
Medicine: Menaquinone 5 is studied for its potential benefits in bone health, cardiovascular health, and its role in preventing osteoporosis and arterial calcification.
Industry: It is used in the formulation of dietary supplements and fortified foods to enhance vitamin K2 intake.
Mecanismo De Acción
Menaquinone 5 exerts its effects through several mechanisms:
Cofactor for γ-glutamyl carboxylase: It acts as a cofactor for the enzyme γ-glutamyl carboxylase, which is involved in the carboxylation of glutamate residues in vitamin K-dependent proteins. This modification is essential for the biological activity of these proteins.
Electron Transport: In bacteria, menaquinone 5 plays a crucial role in the electron transport chain, facilitating the transfer of electrons and the generation of ATP.
Calcium Regulation: Menaquinone 5 helps regulate calcium deposition in bones and prevents its accumulation in blood vessels, thus supporting bone health and cardiovascular health.
Comparación Con Compuestos Similares
Menaquinone 5 is one of several menaquinones, each differing in the length of their isoprenoid side chains. Similar compounds include:
Menaquinone 4: Has four isoprenoid units and is commonly found in animal products.
Menaquinone 7: Contains seven isoprenoid units and is prevalent in fermented foods like natto.
Phylloquinone (Vitamin K1): Found in green leafy vegetables and has a phytyl side chain instead of isoprenoid units.
Uniqueness of Menaquinone 5
Menaquinone 5 is unique due to its specific isoprenoid chain length, which influences its bioavailability, distribution, and function in the body. Its intermediate chain length provides a balance between the shorter menaquinones, which are rapidly metabolized, and the longer ones, which have prolonged activity.
Propiedades
IUPAC Name |
2-methyl-3-(3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenyl)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48O2/c1-26(2)14-10-15-27(3)16-11-17-28(4)18-12-19-29(5)20-13-21-30(6)24-25-32-31(7)35(37)33-22-8-9-23-34(33)36(32)38/h8-9,14,16,18,20,22-24H,10-13,15,17,19,21,25H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPYXGZDOYTYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-Methoxybenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14111320.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14111322.png)
![1-(4-tert-butylbenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111329.png)
![(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)anilino]methanimidoyl cyanide](/img/structure/B14111335.png)

![2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B14111348.png)
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B14111360.png)
![Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate](/img/structure/B14111364.png)
![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14111371.png)


![16-Dioxooxacyclohexadeca-4,6-dien-3-yl]methyl 6-deoxy-2](/img/structure/B14111394.png)
![N-[3-(2-amino-1H-imidazol-5-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B14111398.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B14111407.png)
